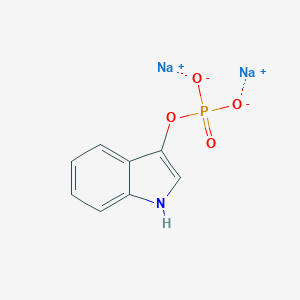
Indol-3-yl sodium phosphate
概要
説明
Synthesis Analysis
The synthesis of related compounds, such as bis(indol-3-yl)methanes, involves green synthesis methods catalyzed by sodium salts. For example, 1-hexenesulphonic acid sodium salt has been used to catalyze the reaction of indole with various aldehydes under ultrasound irradiation in water, providing an environmentally friendly approach to generating bis(indol-3-yl)methanes with good to excellent yield (R. S. Joshi et al., 2010). This example demonstrates the potential methodologies that could be applied to synthesize indol-3-yl sodium phosphate.
Molecular Structure Analysis
The structure of indole derivatives can be complex and varied. For instance, indole-3-glycerol phosphate synthase, a related enzyme, showcases a (beta/alpha)8-fold common to many proteins. The crystal structure analysis of this enzyme in different forms indicates a high affinity for anions with tetrahedrally arranged oxygen atoms, suggesting the importance of molecular configuration in understanding the properties and reactivity of indole-based compounds (T. Knöchel et al., 1996).
Chemical Reactions and Properties
Research on indole derivatives often focuses on their reactivity and potential for forming complex molecules. For example, the synthesis of polysubstituted indoles from 3-bromo-2-indolyl phosphates demonstrates the versatility of indole compounds in undergoing cross-coupling reactions to produce functionally diverse molecules (Peter Polàk & Tomáš Tobrman, 2017).
Physical Properties Analysis
The physical properties of indole derivatives, such as optical and thermal characteristics, can be significantly influenced by their molecular structure. The synthesis and characterization of microcrystalline orthophosphates doped with ions, for instance, reveal how the crystalline structure affects the optical and thermal properties of these compounds (A. Matraszek et al., 2015).
Chemical Properties Analysis
The chemical properties of indole-based compounds, including indol-3-yl sodium phosphate, are central to their reactivity and applications. The catalytic mechanism of indole-3-glycerol phosphate synthase, for example, provides insights into the enzymatic reaction mechanisms of indole synthesis, highlighting the importance of specific residues in facilitating chemical transformations (M. Hennig et al., 2002).
科学的研究の応用
-
Biotechnological Production for Industrial Applications
- Application : Indole is a signalling molecule produced by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
- Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives. This includes the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
- Results : The production of indole and its derivatives through biotechnological methods provides an alternative to traditional methods of obtaining indole from coal tar .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
- Application : Indol-3-yl Sodium Phosphate is used in the Salmonella/E.coli Mutagenicity Test or Ames Test .
- Methods : The Ames test is a widely employed method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism .
- Results : The specific results of the Ames test for Indol-3-yl Sodium Phosphate are not provided .
-
Histochemical Substrate for Alkaline Phosphatase
- Application : Indol-3-yl Sodium Phosphate is used as a histochemical substrate for alkaline phosphatase .
- Methods : In histochemistry, substrates like Indol-3-yl Sodium Phosphate are used in staining methods to detect the activity of enzymes like alkaline phosphatase .
- Results : The specific results of using Indol-3-yl Sodium Phosphate as a histochemical substrate for alkaline phosphatase are not provided .
-
Antiviral Activity
- Application : Some indole derivatives have shown significant activity against the H1N1 virus .
- Methods : Researchers have synthesized various indole derivatives and tested their antiviral activity against the H1N1 virus .
- Results : For example, the compound (6S,7R,10E,14E)-16-(1H-indol-3-yl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol was isolated from a fungal strain Penicillium camemberti OUCMDZ-1492, which showed significant protection against H1N1 virus-induced cytopathic with IC50 values of 34.1 μM .
-
Biochemical Reagent
- Application : Indol-3-yl Sodium Phosphate is used as a biochemical reagent, commonly used in the diagnosis of bone diseases and liver diseases .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
-
Treatment of Glaucoma
- Application : Some indole diterpenoids (IDTs) have been used for drug discovery. For example, as BK channel blockers, IDTs have been shown to reduce intraocular pressure and have been used to treat glaucoma .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : The specific results or outcomes obtained are not provided .
-
Antiviral Activity Against H1N1 Virus
- Application : The H1N1 virus is an invasive strain of influenza virus that can cause death in humans, and many IDTs have also shown significant activity against the H1N1 virus, especially emndole SB .
- Methods : The specific methods of application or experimental procedures are not provided .
- Results : In 2013, the compound (6S,7R,10E,14E)-16-(1H-indol-3-yl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol was isolated from a fungal strain Penicillium camemberti OUCMDZ-1492, which showed significant protection against H1N1 virus-induced cytopathic with IC50 values of 34.1 μM .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
disodium;1H-indol-3-yl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8NO4P.2Na/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;;/h1-5,9H,(H2,10,11,12);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKWBKPKXJWEG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6NNa2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025442 | |
| Record name | Indol-3-yl sodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992) | |
| Record name | INDOL-3-YL SODIUM PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20521 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
greater than or equal to 482 °F at 760 mmHg (NTP, 1992) | |
| Record name | INDOL-3-YL SODIUM PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20521 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | INDOL-3-YL SODIUM PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20521 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Density |
less than 1 (NTP, 1992) (Relative to Air) | |
| Record name | INDOL-3-YL SODIUM PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20521 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
less than 1 mmHg (NTP, 1992) | |
| Record name | INDOL-3-YL SODIUM PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20521 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Indol-3-yl sodium phosphate | |
CAS RN |
3318-43-2 | |
| Record name | INDOL-3-YL SODIUM PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20521 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Disodium indoxylphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003318432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-3-ol, 3-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indol-3-yl sodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium indol-3-yl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOL-3-YL SODIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1W2D6403E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
greater than 662 °F (decomposes) (NTP, 1992) | |
| Record name | INDOL-3-YL SODIUM PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20521 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



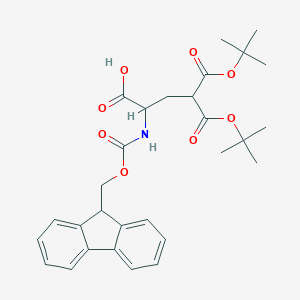
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
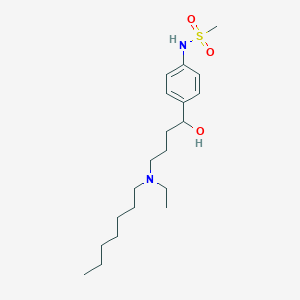
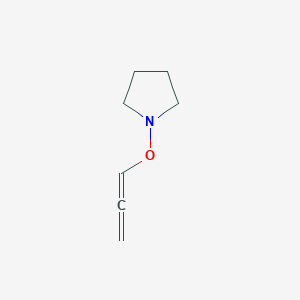
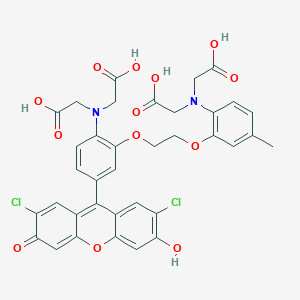
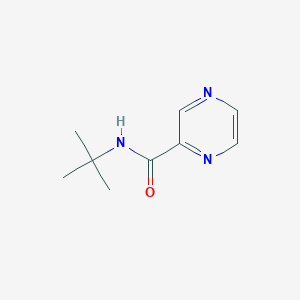
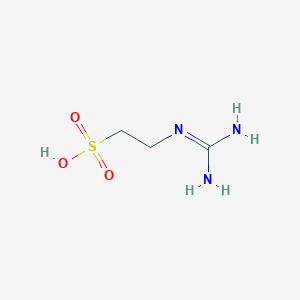
![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)
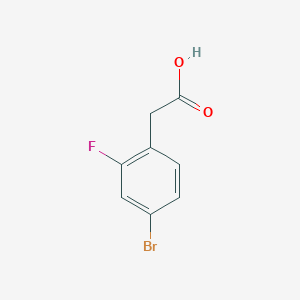
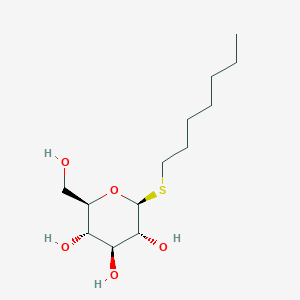


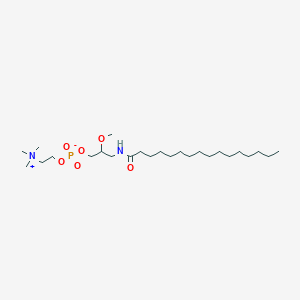
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)